M4 Structural Confirmation as a Distinct Amide-Hydrolysis Metabolite vs. M3 and Flumatinib Parent
M4 was structurally confirmed as a distinct hydrolytic metabolite of flumatinib (alongside M3) through comparison with a chemically synthesized reference standard using UPLC/Q-TOF MS, distinguishing it from the parent drug flumatinib (m/z 563.249, [M+H]+) and the N-desmethyl metabolite M1 (m/z 549). In the drug metabolism study of Gong et al., M4 was unambiguously identified in patient plasma, with its formation attributed to amide bond cleavage releasing the 3,5-diaminopyridine fragment, a pathway not observed for the major circulating metabolite M1 [1]. This structural confirmation provides a verified identity for use as an analytical reference, whereas generic intermediates cannot serve this purpose without identical retention time and fragmentation pattern validation.
| Evidence Dimension | Metabolite structural identity and formation pathway |
|---|---|
| Target Compound Data | M4: exact mass consistent with C15H14N6 (MW 278.31); formed via amide hydrolysis of flumatinib; confirmed by comparison with synthetic standard |
| Comparator Or Baseline | Flumatinib parent (m/z 563.249, [M+H]+); M1 N-desmethyl metabolite (m/z 549); M3 alternative hydrolytic metabolite |
| Quantified Difference | Qualitative structural confirmation; M4 is the only circulating metabolite representing the intact 2-methyl-pyridine-3,5-diamine fragment without the benzamide moiety |
| Conditions | UPLC/Q-TOF MS analysis of plasma from CML patients after oral flumatinib administration; reference standards synthesized by Jiangsu Hansoh Pharmaceutical |
Why This Matters
For bioanalytical method development and pharmacokinetic studies of flumatinib, M4 is a required reference standard to ensure accurate identification and quantification of this specific metabolic pathway, which cannot be fulfilled by the parent drug or M1/M3 standards.
- [1] Gong A, Chen X, Deng P, Zhong D. Metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. Drug Metab Dispos. 2010 Aug;38(8):1328-40. PMID: 20478851. View Source
